molecular formula C26H21N3O2S B2565971 4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-63-7

4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2565971
CAS RN: 396722-63-7
M. Wt: 439.53
InChI Key: MGUVTVPUDSRSFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, showcasing the versatility of benzamide compounds in drug chemistry . Similarly, 4-benzoyl-1-cyanoacetylthiosemicarbazide was used to selectively synthesize various heterocyclic compounds, including thiazole, triazole, and pyrazolo[1,5-a]triazine derivatives, indicating the reactivity of the benzoyl group in heterocyclic synthesis . Additionally, the reaction of 6-aminoflavone with aroyl isothiocyanate followed by treatment with PCl5 in POCl3 medium led to the formation of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides, further demonstrating the synthetic routes available for benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and diverse. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates resulted in novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, showcasing the structural variations possible with the benzoyl moiety . The structural characterization of four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed similar molecular conformations but different modes of supramolecular aggregation, highlighting the subtle differences in molecular structure that can arise from different substituents on the benzamide ring .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can lead to a variety of biological activities. The synthesized benzamide derivatives mentioned earlier were screened against various human recombinant alkaline phosphatases and ecto-5'-nucleotidases, showing inhibitory potential and suggesting their ability to bind nucleotide protein targets . The heterocyclic compounds synthesized from 4-benzoyl-1-cyanoacetylthiosemicarbazide were discussed in terms of their potential mechanism of formation, which is crucial for understanding the chemical reactions these compounds undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their structure and synthesis. The novel one-pot synthesis of a heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was characterized by various spectroscopic methods, and its structure was confirmed by X-ray diffraction. Theoretical calculations provided insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the physical and chemical behavior of the compound .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of pyrazole derivatives and related compounds. These efforts lay the groundwork for understanding the chemical behavior and potential applications of 4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide:

  • Novel Sulfonamide Derivatives Synthesis : Fahim and Shalaby (2019) synthesized novel sulfonamide derivatives, demonstrating their potential for antitumor activity against HepG2 and MCF-7 cell lines. This study provides insights into the chemical reactivity and potential therapeutic applications of sulfonamide-based compounds (Fahim & Shalaby, 2019).
  • Heterocyclic Synthesis : Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles, yielding diverse heterocyclic derivatives. This study underscores the versatility of these compounds in synthesizing heterocyclic structures (Mohareb et al., 2004).

Biological Activities and Applications

  • Anticancer Drug Sensing : Abdel-Rahman et al. (2023) developed polyamide-conductive polymers for methotrexate anticancer drug sensing, showcasing the utility of these compounds in biomedical applications and drug detection (Abdel-Rahman et al., 2023).
  • Antimicrobial and Anti-inflammatory Agents : El-Dean et al. (2015) synthesized thieno[2,3-c]pyrazole compounds with antimicrobial and anti-inflammatory properties, highlighting the potential for developing new therapeutic agents (El-Dean et al., 2015).

Synthetic Pathways and Molecular Docking

  • Benzamide-Based 5-Aminopyrazoles Synthesis : Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles, demonstrating their antiavian influenza virus activity. This study not only highlights a novel synthetic pathway but also the potential antiviral applications of these compounds (Hebishy et al., 2020).

properties

IUPAC Name

4-benzoyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-17-7-13-21(14-8-17)29-25(22-15-32-16-23(22)28-29)27-26(31)20-11-9-19(10-12-20)24(30)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUVTVPUDSRSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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